molecular formula C17H17NO5S B2447224 4-Methoxy-3-[2-(4-methylphenyl)ethenesulfonamido]benzoic acid CAS No. 1394798-14-1

4-Methoxy-3-[2-(4-methylphenyl)ethenesulfonamido]benzoic acid

Cat. No.: B2447224
CAS No.: 1394798-14-1
M. Wt: 347.39
InChI Key: FWAGLVVGZWUXJU-UHFFFAOYSA-N
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Description

4-Methoxy-3-[2-(4-methylphenyl)ethenesulfonamido]benzoic acid is an organic compound with a complex structure that includes a methoxy group, a sulfonamide group, and a benzoic acid moiety

Mechanism of Action

Mode of Action

It’s known that the compound can undergo reactions at the benzylic position . This involves free radical bromination, nucleophilic substitution, and oxidation . The exact interaction with its targets and the resulting changes are subject to further investigation.

Action Environment

The action, efficacy, and stability of 4-Methoxy-3-[2-(4-methylphenyl)ethenesulfonamido]benzoic acid can be influenced by various environmental factors These factors include pH, temperature, and the presence of other compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-[2-(4-methylphenyl)ethenesulfonamido]benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Ethenesulfonamide Intermediate: This step involves the reaction of 4-methylphenyl ethene with sulfonamide under specific conditions to form the ethenesulfonamide intermediate.

    Methoxylation: The intermediate is then subjected to methoxylation to introduce the methoxy group at the desired position.

    Benzoic Acid Formation: Finally, the compound is converted into the benzoic acid derivative through a series of reactions involving oxidation and carboxylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-[2-(4-methylphenyl)ethenesulfonamido]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products, depending on the conditions and reagents used.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxy and sulfonamide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Methoxy-3-[2-(4-methylphenyl)ethenesulfonamido]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzoic Acid: A simpler compound with similar functional groups but lacking the ethenesulfonamide moiety.

    4-Methylphenyl Ethenesulfonamide: Contains the ethenesulfonamide group but lacks the methoxy and benzoic acid groups.

    4-Methoxy-3-sulfonamidobenzoic Acid: Similar structure but without the ethenesulfonamide linkage.

Uniqueness

4-Methoxy-3-[2-(4-methylphenyl)ethenesulfonamido]benzoic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-methoxy-3-[2-(4-methylphenyl)ethenylsulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5S/c1-12-3-5-13(6-4-12)9-10-24(21,22)18-15-11-14(17(19)20)7-8-16(15)23-2/h3-11,18H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWAGLVVGZWUXJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=C(C=CC(=C2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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